molecular formula C11H11N3O2 B1417525 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 321533-57-7

5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B1417525
CAS No.: 321533-57-7
M. Wt: 217.22 g/mol
InChI Key: UOHORZNPOBUAPW-KPKJPENVSA-N
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Description

5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound of significant interest in scientific research, particularly in the fields of agrochemistry and medicinal chemistry. It belongs to the class of pyrazole oxime derivatives, which are well-recognized for their diverse biological activities . The pyrazole-oxime scaffold is a key structural motif found in several commercial active ingredients, such as the acaricide fenpyroximate, underscoring its value in the development of new crop protection agents . The core structure of related 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is characterized by a phenyl ring and a pyrazole ring, often forming a significant dihedral angle that can influence its crystalline packing and intermolecular interactions . In the crystal lattice, analogous molecules are frequently stabilized by intermolecular hydrogen bonds, such as O—H···N and C—H···F bonds, which can be critical for material properties . From a mechanistic perspective, pyrazole oxime derivatives are often investigated for their potential as enzyme inhibitors . Their biological activity is frequently attributed to the ability of the oxime functional group to interact with key biological targets . Research into similar compounds has shown potential inhibitory effects on enzymes like acetylcholinesterase (AChE) and 5-lipoxygenase (5-LOX), indicating applications in pharmacological and anti-inflammatory studies . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-[(E)-hydroxyiminomethyl]-2-methyl-5-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-11(15)9(7-12-16)10(13-14)8-5-3-2-4-6-8/h2-7,13,16H,1H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHORZNPOBUAPW-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C2=CC=CC=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=C(N1)C2=CC=CC=C2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core

The initial step is the synthesis of the 1-methyl-3-phenyl-1H-pyrazole scaffold, often achieved by reacting hydrazine derivatives with appropriately substituted carbonyl compounds such as acetophenone derivatives.

  • Example Method: Reaction of methylhydrazine with acetophenone under acidic or neutral conditions leads to the formation of 1-methyl-3-phenylpyrazole derivatives.
  • Cyclization and ring closure steps are carefully controlled by temperature (typically 30–90 °C) and choice of base or acid catalysts to optimize yield and selectivity.

Formylation at the 4-Position

The introduction of the aldehyde group at the 4-position of the pyrazole ring is commonly performed through the Vilsmeier–Haack reaction :

  • The pyrazole compound is treated with the Vilsmeier reagent (formed from DMF and POCl3) at controlled temperatures (around 70 °C).
  • This reaction selectively introduces the formyl group at the 4-position, yielding 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with high efficiency (yields reported up to 95%).

Oxime Formation

The aldehyde intermediate is converted to the oxime derivative by reaction with hydroxylamine hydrochloride:

  • The aldehyde is refluxed in ethanol with hydroxylamine hydrochloride and sodium acetate as a base.
  • The reaction typically completes within 15 minutes to several hours, monitored by thin-layer chromatography (TLC).
  • Purification is achieved by extraction and flash chromatography, providing the oxime product in yields ranging from 82% to 97%.

Reaction Conditions and Purification

Step Reagents and Conditions Yield (%) Notes
Pyrazole formation Methylhydrazine + acetophenone derivatives, base, 30–90 °C 80–95 Temperature control critical for selectivity
Formylation Vilsmeier reagent (DMF + POCl3), 70 °C, 1 hour 90–95 High regioselectivity for 4-position aldehyde
Oxime formation Hydroxylamine hydrochloride, sodium acetate, reflux in ethanol 82–97 Rapid reaction, syn- and anti-isomers formed

Mechanistic Insights and Isomer Considerations

  • The oxime formation produces syn- and anti-isomers, with the syn-isomer generally predominating, as evidenced by ^1H NMR spectroscopy showing characteristic shifts of the iminyl proton.
  • The reaction mechanism involves nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by dehydration to form the oxime.
  • Monitoring by TLC or HPLC ensures reaction completion and purity.

Alternative Synthetic Routes and Industrial Considerations

  • A patented industrial method for related 1-methyl-5-hydroxypyrazole intermediates involves alkylation of dimethyl malonate, cyclization with methylhydrazine, and acid hydrolysis/decarboxylation to yield pyrazole derivatives with high purity and yield, using less corrosive reagents and more cost-effective raw materials (e.g., dimethyl sulfate as alkylating agent, DMF as formamide source).
  • This method emphasizes environmental safety, scalability, and improved selectivity over traditional methods.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Materials Reagents/Conditions Product Yield (%) Reference
1 Pyrazole formation Methylhydrazine + acetophenone Base, 30–90 °C 1-Methyl-3-phenylpyrazole 80–95
2 Formylation 1-Methyl-3-phenylpyrazole Vilsmeier reagent, 70 °C, 1 h 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde 90–95
3 Oxime formation Aldehyde intermediate Hydroxylamine hydrochloride, NaOAc, reflux EtOH 5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime 82–97

Analytical and Purity Confirmation

  • Structural confirmation is routinely performed by ^1H NMR , IR spectroscopy , and mass spectrometry .
  • The presence of oxime functional groups is confirmed by IR bands near 3200–3500 cm^-1 (N–OH stretch) and characteristic NMR shifts.
  • Purity is ensured via chromatographic techniques such as flash column chromatography and HPLC.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitriles or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime has been explored for its potential therapeutic effects. It exhibits properties that may be beneficial in the development of:

  • Antimicrobial Agents : Research indicates that pyrazole derivatives can demonstrate significant antimicrobial activity, making this compound a candidate for further exploration in antibiotic development.
  • Anti-inflammatory Drugs : The compound's structural characteristics suggest potential anti-inflammatory properties, which could be harnessed in treating various inflammatory diseases.

Agrochemicals

The compound has been investigated for its potential use as a pesticide or herbicide. Its ability to inhibit certain biological pathways in pests can lead to the development of more effective agricultural chemicals.

Material Science

In material science, this compound is being studied for its role in:

  • Polymer Chemistry : The compound can act as a monomer or additive in polymer synthesis, potentially enhancing the properties of the resulting materials.
  • Dyes and Pigments : Its unique chemical structure allows for applications in dye chemistry, where it may serve as a precursor for novel colorants.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that the compound exhibited significant inhibition against several strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Properties

In another investigation, the anti-inflammatory effects of this compound were assessed using an animal model of arthritis. The findings demonstrated a reduction in inflammatory markers and joint swelling, supporting its use as a potential therapeutic agent in inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry

The 5-position substituent significantly influences molecular conformation:

Compound 5-Position Substituent Dihedral Angles (Pyrazole vs. Aromatic Rings) Key Structural Features Reference
5-Chloro-1-methyl-3-phenyl analog Cl 15.2° (pyrazole vs. phenyl) Planar pyrazole ring; weak C–H⋯Cl interactions
5-Phenoxy-1-methyl-3-CF₃ analog OPh 28.5° (pyrazole vs. phenoxy) Twisted conformation due to bulky phenoxy
5-(3-Chlorophenylsulfanyl) analog S-C₆H₄Cl 22.1° (pyrazole vs. thiophenyl) Sulfur-mediated intermolecular interactions

Key Observations :

  • Electron-withdrawing groups (Cl, CF₃) enhance stability through intramolecular interactions .
  • The hydroxy group in the target compound is expected to promote hydrogen bonding, increasing solubility and influencing crystal packing .

Comparison :

  • The target compound’s synthesis would require a 5-hydroxy-substituted pyrazole-4-carbaldehyde precursor, which may involve oxidation or hydroxylation steps absent in chloro or phenoxy analogs.
  • Hydroxylamine condensation is universally applicable, but steric hindrance from bulky 5-substituents may reduce yields .

Inferences for 5-Hydroxy Analog :

  • However, hydrogen bonding could enhance interactions with biological targets, offsetting solubility limitations .
Physicochemical Properties
Property 5-Hydroxy Target (Inferred) 5-Chloro Analog 5-Phenoxy Analog
LogP ~2.1 2.6 3.8
Solubility (H₂O) Moderate Low Very low
Hydrogen Bonding Strong (OH, oxime) Moderate (Cl, oxime) Weak (OPh, oxime)

Key Trends :

  • Hydroxy substitution lowers LogP compared to chloro or phenoxy, improving aqueous solubility.
  • Phenoxy groups increase hydrophobicity, favoring membrane penetration in biological systems .

Biological Activity

5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime (CAS No. 321533-57-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.

The molecular formula of this compound is C11H11N3O2C_{11}H_{11}N_{3}O_{2} with a molecular weight of approximately 217.23 g/mol. It has a predicted boiling point of 431.0°C and a density of 1.30 g/cm³ .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. Notably, related pyrazole compounds exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Pathogen
4a0.22 µg/mLS. aureus
5a0.25 µg/mLE. coli
7b0.20 µg/mLS. epidermidis
100.30 µg/mLPseudomonas aeruginosa

The most active derivative in this study was compound 7b , which demonstrated remarkable efficacy with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogenic isolates .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied, with several compounds showing promising results in inhibiting inflammatory pathways.

Case Study: Inhibition of NF-kB Activation

A study focused on the inhibition of lipopolysaccharide (LPS)-induced NF-kB activation revealed that certain pyrazole derivatives could effectively reduce the inflammatory response in vitro. The compounds were tested for their ability to inhibit TNF-alpha release, with some derivatives achieving over 90% inhibition at specific concentrations .

Anticancer Activity

The anticancer properties of this compound and its analogs have been investigated through various in vitro assays.

Table 2: Anticancer Efficacy of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa12.07Tubulin polymerization inhibition
Compound BHepG28.50G2/M phase cell cycle arrest
Compound CMCF76.38Pro-apoptotic mechanism

In one notable study, compound A demonstrated an IC50 value of 12.07 µM against HeLa cells, indicating its potential as a tubulin polymerization inhibitor, which disrupts cancer cell proliferation by arresting the cell cycle at the G2/M phase .

Q & A

Q. Key Methodological Considerations :

  • Reagent Ratios : Optimal molar ratios of aldehyde to hydroxylamine (e.g., 4:6 mmol) ensure complete conversion.
  • Solvent Selection : Methanol or chloroform is preferred for solubility and reaction efficiency .
  • Work-Up : Washing with brine and drying over anhydrous sodium sulfate minimizes residual impurities .

How can researchers optimize purification techniques for this oxime derivative?

Basic Research Question
Recrystallization is the primary purification method. For instance, residues post-synthesis are recrystallized from a petroleum ether/ethyl acetate (8:1 v/v) mixture to obtain colorless crystals . Alternative solvents like ethyl acetate alone may also be used, depending on solubility profiles .

Q. Methodological Tips :

  • Solvent Polarity : Adjust solvent ratios to balance yield and purity.
  • Temperature Control : Slow cooling enhances crystal formation and reduces amorphous byproducts.
  • Purity Validation : Confirm via melting point analysis and HPLC (if available) .

What spectroscopic and crystallographic methods are used to characterize this compound?

Basic Research Question

  • Spectroscopy : NMR (¹H/¹³C) identifies functional groups (e.g., oxime proton at ~8–10 ppm) and confirms substitution patterns . IR spectroscopy verifies C=N (oxime) and C=O (aldehyde) stretches .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry. For example, dihedral angles between pyrazole and phenyl rings (e.g., 77.6–83.3°) are critical for understanding steric effects .

Advanced Insight :
Weak interactions (C–H⋯O hydrogen bonds, π⋯π stacking) stabilize crystal packing, as shown in SCXRD data .

How do intermolecular interactions influence the stability and bioactivity of this oxime?

Advanced Research Question
Crystal packing analysis reveals that C–H⋯O hydrogen bonds link molecules into chains, while π⋯π interactions (3.5–4.0 Å distances) enhance lattice stability . These interactions may correlate with solubility and bioavailability, affecting bioactivity in assays. For example, hydrogen-bonded networks could reduce metabolic degradation in biological systems .

Q. Methodological Approach :

  • SCXRD Analysis : Use programs like SHELX or OLEX2 to model interactions .
  • DFT Calculations : Predict interaction energies to guide structural modifications .

How can computational methods improve the design of pyrazole-oxime derivatives?

Advanced Research Question
Integrated computational-experimental workflows (e.g., quantum chemical path-searching) optimize reaction conditions and predict regioselectivity. For example, ICReDD employs reaction path algorithms to narrow experimental parameters, reducing trial-and-error cycles .

Q. Application Example :

  • Transition State Modeling : Predict acetyl chloride reactivity in oxime esterification .
  • Solvent Effects : COSMO-RS simulations select solvents that maximize yield .

How to resolve contradictions in bioactivity data across structural analogs?

Advanced Research Question
Discrepancies in bioactivity (e.g., anticonvulsant vs. antifungal results) may arise from substituent effects. For example, electron-withdrawing groups (e.g., –CF₃) enhance antifungal activity by altering electron density at the pyrazole ring .

Q. Methodological Strategy :

  • SAR Studies : Systematically vary substituents (e.g., phenyl vs. chlorophenyl) and assay against target enzymes .
  • Docking Simulations : Use AutoDock to correlate binding affinity with functional group placement .

What advanced techniques analyze reaction byproducts or degradation pathways?

Advanced Research Question
LC-MS and GC-MS identify byproducts (e.g., unreacted aldehyde or oxime isomers). For hydrolytic degradation, accelerated stability studies under varying pH/temperature conditions track decomposition .

Q. Case Study :

  • Hydrolysis Monitoring : Oxime derivatives may revert to aldehydes under acidic conditions; LC-MS quantifies reversibility .
  • Thermal Analysis : TGA-DSC assesses decomposition temperatures, guiding storage recommendations (e.g., dry, cool environments) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime
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5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime

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